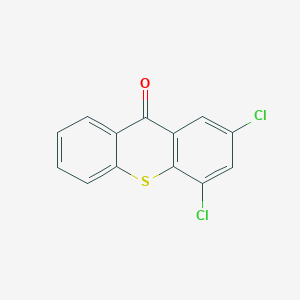
2,4-Dichloro-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-9H-thioxanthen-9-one is an organic compound belonging to the thioxanthone family. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the thioxanthone core. This compound is known for its photoinitiating properties, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-9H-thioxanthen-9-one typically involves the chlorination of thioxanthone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or other chlorinating agents in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Employed in the production of coatings, inks, and adhesives due to its photoinitiating properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various effects. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with DNA and proteins, potentially inhibiting their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-9H-thioxanthen-9-one
- 2,4-Diethyl-9H-thioxanthen-9-one
Uniqueness
2,4-Dichloro-9H-thioxanthen-9-one is unique due to the presence of two chlorine atoms, which enhance its photoinitiating properties compared to its mono-chlorinated or non-chlorinated counterparts. This makes it particularly effective in applications requiring high reactivity and efficiency.
Eigenschaften
CAS-Nummer |
107690-02-8 |
|---|---|
Molekularformel |
C13H6Cl2OS |
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
2,4-dichlorothioxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2OS/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h1-6H |
InChI-Schlüssel |
UXCIJKOCUAQMKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)


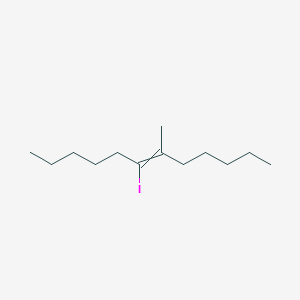
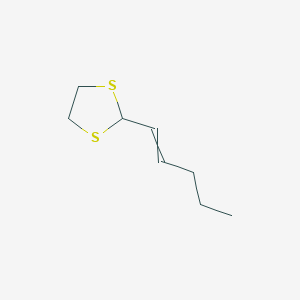
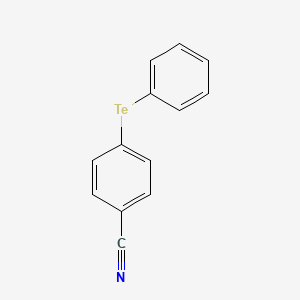
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
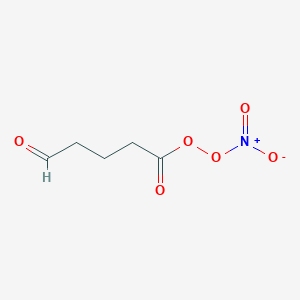
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
